

Application Note: A Framework for Metabolite Identification of Ftaxilide

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Compound Focus: Ftaxilide

CAS No.: 19368-18-4

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This document outlines a proposed experimental strategy for the systematic identification and characterization of **Ftaxilide** metabolites. The workflow integrates modern analytical technologies and data processing tools to ensure comprehensive coverage.

Introduction & Objective

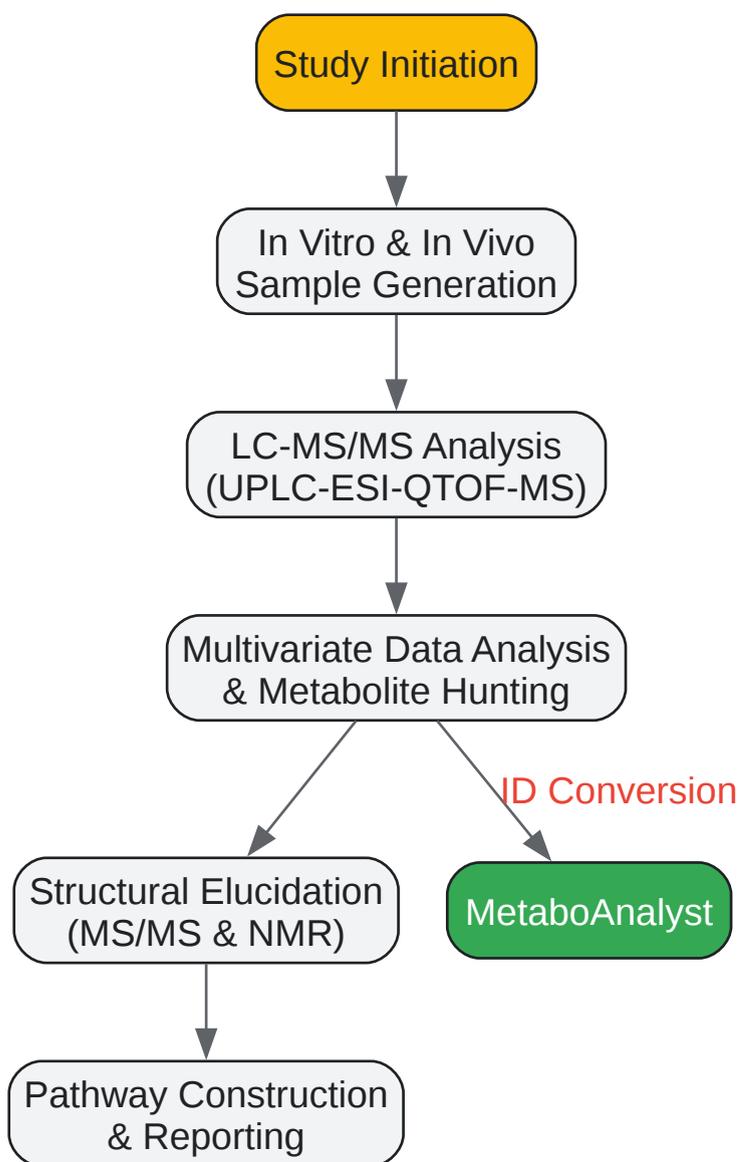
Ftaxilide is a novel antituberculosis agent with the molecular formula $C_{16}H_{15}NO_3$ [1]. The primary objective of this protocol is to establish a robust methodology for:

- **Identifying** all major and minor metabolites of **Ftaxilide**.
- **Structural Elucidation** of the identified metabolites.
- **Proposing** a definitive biotransformation pathway.

This is critical for understanding the drug's efficacy, safety, and potential for drug-drug interactions [2].

Proposed Experimental Workflow

The following diagram illustrates the integrated multi-step strategy for **Ftaxilide** metabolite identification.



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Detailed Protocols for Key Experiments

3.1. Sample Generation: In Vitro and In Vivo Systems

A combination of systems is recommended to capture a full range of metabolites.

- **3.1.1. In Vitro Incubations:**

- **Reagents: Ftaxilide** (CAS 19368-18-4) [1], pooled human liver microsomes (pHLM) or hepatocytes, NADPH regenerating system, UDPGA (for glucuronidation), appropriate buffer

(e.g., PBS, pH 7.4).

- **Protocol:**

- Prepare incubation mixtures containing 1 mg/mL pHLM, 1-10 μ M **Ftaxilide**, and regenerating system in buffer.
- Pre-incubate for 5 minutes at 37°C.
- Initiate reaction by adding the NADPH regenerating system.
- Incubate for 0, 15, 30, 60, and 120 minutes.
- Terminate reactions with an equal volume of ice-cold acetonitrile.
- Centrifuge at high speed (>10,000 g) to pellet proteins.
- Collect supernatant for analysis [3] [2].

- **3.1.2. In Vivo Studies (Rat Model):**

- **Protocol:**

- Administer **Ftaxilide** (e.g., 10 mg/kg IV, based on Taxol study design [4]) to Sprague-Dawley rats.
- Collect bile, urine, and plasma over a 24-hour period.
- Process samples: Centrifuge bile and urine; use protein precipitation or solid-phase extraction (SPE) for plasma [4] [3].

3.2. Instrumental Analysis: UPLC-ESI-QTOF-MS

This platform provides high-resolution separation and accurate mass measurement.

- **Chromatography (UPLC):**

- **Column:** C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 μ m).
- **Mobile Phase:** A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
- **Gradient:** 5% B to 95% B over 10-15 minutes.
- **Flow Rate:** 0.4 mL/min.
- **Injection Volume:** 5-10 μ L [3].

- **Mass Spectrometry (QTOF-MS):**

- **Ionization:** Electrospray Ionization (ESI), positive and negative modes.
- **Mass Range:** 50-1000 m/z.
- **Data Acquisition:** Data-Dependent Acquisition (DDA). A full MS1 scan at high resolution is followed by MS/MS scans on the most intense ions. This is crucial for fragmenting potential metabolites [3].

3.3. Data Processing and Metabolite Identification

- **Metabolite Hunting:** Use software to compare drug-dosed samples with controls. Key features include:
 - **Mass Defect Filtering**
 - **Isotope Pattern Matching**
 - **Product Ion Filtering** [3]
- **Multivariate Analysis:** For complex samples like urine, use tools like Projection to Latent Structures Discriminant Analysis (PLS-DA) to highlight ions that differentiate dosed samples from controls, flagging potential metabolites [3].
- **ID Conversion:** Use tools like the **MetaboAnalyst ID Conversion** module to map detected masses to standardized database identifiers (HMDB, PubChem, KEGG) for pathway analysis [5].

3.4. Structural Elucidation

- **MS/MS Interpretation:** Analyze fragmentation patterns of potential metabolites and compare them to the parent drug.
- **NMR Spectroscopy:** For major metabolites, use preparative LC to isolate pure compounds. Structure elucidation via ¹H-NMR is essential for definitive confirmation, as demonstrated in the Taxol metabolite study [4].

Anticipated Data & Analysis

While specific data for **Ftaxilide** is unavailable, the table below summarizes the types of metabolites commonly observed for drugs with similar structural features and how to identify them.

Table 1: Common Biotransformations and Their Analytical Signatures

Biotransformation Type	Mass Change (Da)	LC-MS/MS Strategy	Relevance to Ftaxilide (C ₁₆ H ₁₅ NO ₃)
Hydroxylation	+15.995	Neutral loss of H ₂ O (-18); diagnostic fragments	Likely on phenyl or dimethylphenyl rings.
Hydrolysis (Amide)	-0.984 (H ₂)	Formation of benzoic acid and aniline derivatives	Probable, given the phthalamic acid structure [1].
Glucuronidation	+176.032	Neutral loss of 176; characteristic fragments at m/z	Expected Phase II conjugation.

Biotransformation Type	Mass Change (Da)	LC-MS/MS Strategy	Relevance to Ftaxilide (C16H15NO3)
		113 and 85.	
Taurine Conjugation	+107.004	Specific to bile; negative ion mode; signature fragment.	Possible, as seen with fenofibrate [3].
Sulfation	+79.957	Neutral loss of 80; negative ion mode favored.	Expected Phase II conjugation.

Conclusion

This application note provides a complete, industry-standard protocol for the metabolite identification of **Ftaxilide**. The strategy leverages **UPLC-ESI-QTOF-MS** for sensitive detection and **multivariate data analysis** for efficient metabolite hunting, moving from prediction to actual characterization [6]. Successful execution will require generating in vivo or in vitro samples, following the detailed analytical protocols, and interpreting the data against known biotransformation principles.

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